molecular formula C15H12F3NO B12541832 Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- CAS No. 144465-76-9

Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-

Cat. No.: B12541832
CAS No.: 144465-76-9
M. Wt: 279.26 g/mol
InChI Key: PCPNWEZCMFPNNL-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- is an organic compound with the molecular formula C14H12F3NO This compound is characterized by the presence of a benzenamine core substituted with a methoxy group at the 4-position and a trifluoromethylphenylmethylene group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- typically involves the condensation reaction between 4-methoxybenzenamine and 4-(trifluoromethyl)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

4-Methoxybenzenamine+4-(Trifluoromethyl)benzaldehydeBenzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-\text{4-Methoxybenzenamine} + \text{4-(Trifluoromethyl)benzaldehyde} \rightarrow \text{Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-} 4-Methoxybenzenamine+4-(Trifluoromethyl)benzaldehyde→Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-: A simpler derivative with a methoxy group at the 4-position.

    Benzenamine, 4-methoxy-N-methyl-: A derivative with a methyl group at the nitrogen atom.

    4-(Trifluoromethyl)benzylamine: A compound with a trifluoromethyl group at the benzyl position.

Uniqueness

Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- is unique due to the presence of both methoxy and trifluoromethylphenylmethylene groups, which impart distinct chemical and biological properties

Properties

CAS No.

144465-76-9

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C15H12F3NO/c1-20-14-8-6-13(7-9-14)19-10-11-2-4-12(5-3-11)15(16,17)18/h2-10H,1H3

InChI Key

PCPNWEZCMFPNNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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